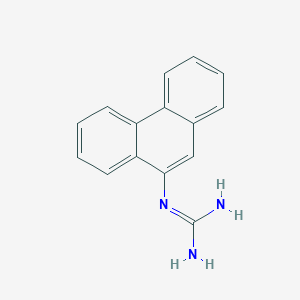
2-Phenanthren-9-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenanthren-9-ylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a phenanthrene moiety attached to a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthren-9-ylguanidine typically involves the reaction of phenanthrene derivatives with guanidine. One common method includes the use of 9-phenanthrenol as a starting material, which undergoes functionalization to introduce the guanidine group. The reaction conditions often involve the use of transition metal catalysts to facilitate the formation of the C-N bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the large-scale preparation of related compounds often involves similar synthetic strategies. The use of phenanthrene, a polycyclic aromatic hydrocarbon abundant in coal tar, as a precursor is common. The regioselective functionalization of phenanthrene derivatives is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Phenanthren-9-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketal structures or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium in isopentanol is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like ketals, reduced forms such as dihydrophenanthrene, and various substituted phenanthrene compounds .
Scientific Research Applications
2-Phenanthren-9-ylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Phenanthren-9-ylguanidine involves its interaction with molecular targets through its guanidine group. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing biological pathways. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon that serves as a precursor for many derivatives.
9-Phenanthrenol: An important intermediate in the synthesis of 2-Phenanthren-9-ylguanidine.
Phenanthridinones: Compounds with similar structural features and synthetic routes.
Uniqueness
This compound is unique due to the presence of both phenanthrene and guanidine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
7467-57-4 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-phenanthren-9-ylguanidine |
InChI |
InChI=1S/C15H13N3/c16-15(17)18-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H4,16,17,18) |
InChI Key |
OTMNKUFLYIQWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


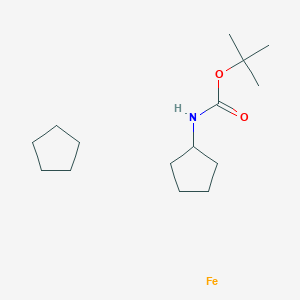

![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
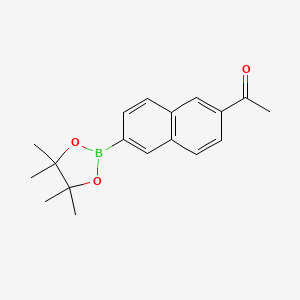
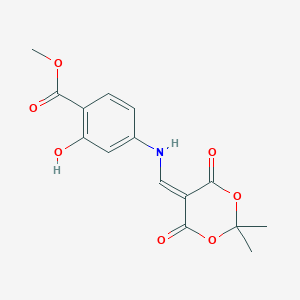
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
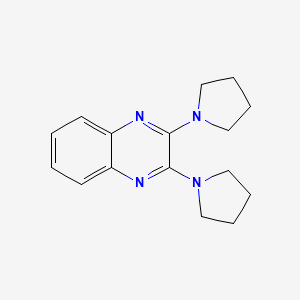
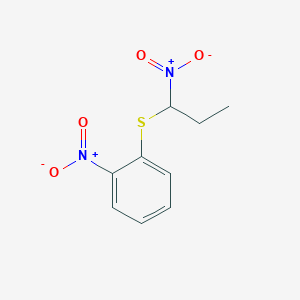
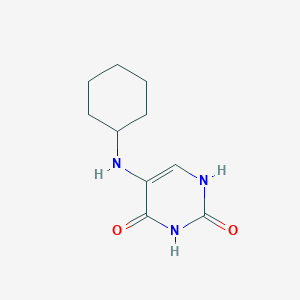
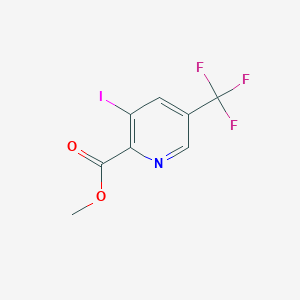
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)


